3-(1-Hydroxyethyl)cyclobutan-1-one
Description
Properties
CAS No. |
2092035-86-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
CZPKYBVPSNXKAO-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)C1)O |
Canonical SMILES |
CC(C1CC(=O)C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydroxyethyl Group (Target Compound): The hydroxyl group enhances polarity and water solubility compared to non-polar substituents (e.g., chlorophenyl). This group may participate in hydrogen bonding, improving interactions in biological systems or catalytic processes.
- Chlorophenyl Group () : Introduces lipophilicity and electronic effects (via Cl), making it suitable for hydrophobic binding in drug discovery .
- Oxadiazole Group () : The heterocycle adds rigidity and stability, often exploited in kinase inhibitors or antimicrobial agents .
- Methoxyethyl Group () : Methoxy groups typically increase solubility but reduce reactivity compared to hydroxyl analogs. However, the reported molecular formula (C₉H₇ClN₂O) conflicts with the expected structure, necessitating caution in interpretation .
Research Findings and Limitations
- Evidence Gaps: No direct data on this compound were found in the provided sources. Properties were extrapolated from analogs, highlighting the need for experimental validation.
- Data Discrepancies : ’s molecular formula (C₉H₇ClN₂O) for 3-(2-methoxyethyl)cyclobutan-1-one conflicts with its name, suggesting possible mislabeling .
- Biological Relevance: Cyclobutanones with polar substituents (e.g., hydroxyethyl) may exhibit improved pharmacokinetic profiles compared to lipophilic derivatives, though toxicity profiles remain unexplored.
Preparation Methods
Cyclobutanone Ring Construction via [2 + 2] Cycloaddition
A common and robust approach to synthesize 1,3-substituted cyclobutanones such as 3-(1-hydroxyethyl)cyclobutan-1-one is through [2 + 2] cycloaddition reactions. These reactions typically involve the cycloaddition of ketenes or allenoates with alkenes to form the cyclobutanone ring.
Allenoate-Alkene [2 + 2] Cycloaddition : This method employs Lewis acid-promoted cycloaddition of allenoates with alkenes to rapidly synthesize 1,3-substituted cyclobutanes in high yields under mild conditions. Phenyl 2,3-butadienoate is a readily prepared allenoate that undergoes efficient cycloaddition, allowing for the introduction of functional groups such as hydroxyethyl substituents after further transformations.
Dichloroketene-Alkene Cycloaddition : Historically, dichloroketene reacts with alkenes to form 1,3-substituted cyclobutanones. However, this method requires an additional dehalogenation step to remove chlorine substituents and obtain the hydroxyethyl functionality.
These [2 + 2] cycloadditions are advantageous due to their simplicity, scalability, and compatibility with a variety of substrates, enabling the synthesis of cyclobutanones with diverse substituents.
Functionalization of Cyclobutanone Precursors
Another strategy involves the functionalization of preformed cyclobutanone rings to introduce the hydroxyethyl group at the 3-position.
Conjugate Addition Reactions : After forming the cyclobutanone core, conjugate addition of nucleophiles such as thiols or alcohols can introduce substituents at the 3-position. For example, phenylthiol addition to cyclobutanone derivatives yields functionalized products that can be further manipulated to hydroxyethyl analogs.
Base-Promoted Reactions in Water or Low-Polarity Solvents : A patented method describes producing hydroxy-substituted ketones by reacting aromatic ketones with substituted acetophenones in the presence of a base in water or solvents like toluene. This approach generates slurry to drive the equilibrium toward the hydroxy-containing product, which may be adapted for cyclobutanone derivatives.
Photoredox Catalysis and Intramolecular Hydrogen Transfer
Recent advances in photoredox catalysis have enabled novel intramolecular transformations that can construct complex cyclic structures with hydroxy substituents.
Intramolecular 1,5-Hydrogen Atom Transfer (HAT) : Using visible-light photoredox catalysis with iridium-based photocatalysts, intramolecular 1,5-HAT reactions of aryl iodides can form cyclic ketones with hydroxyalkyl substituents. This method involves irradiation with blue LEDs in the presence of bases like diisopropylethylamine and solvents such as THF/acetone mixtures at room temperature.
Reaction Optimization Data : Screening of photocatalysts, bases, and solvents showed that fac-Ir(ppy)3 with iPr2NEt in THF/acetone (1:1) under blue LED irradiation for 60 hours yielded the highest isolated product yield of 87%. This demonstrates the method's efficiency in forming hydroxy-substituted cyclic ketones, potentially applicable to this compound synthesis.
Summary Table of Preparation Methods
Detailed Research Findings
[2 + 2] Cycloaddition Studies : The use of phenyl 2,3-butadienoate as an allenoate source allows for facile cyclobutanone ring formation. The reaction proceeds rapidly, often within hours, and tolerates various functional groups. The major diastereomer formed results from nucleophile addition on the convex face of the puckered cyclobutane ring, facilitating selective hydroxyethyl substitution.
Photoredox Catalysis Optimization : Extensive screening revealed that the iridium photocatalyst fac-Ir(ppy)3 combined with iPr2NEt base in a THF/acetone solvent system under blue LED irradiation provides optimal yields. The reaction is sensitive to solvent choice and base, with yields ranging from 0% to 87% depending on conditions. Control experiments confirmed the necessity of light, photocatalyst, and base for product formation.
Base-Promoted Equilibrium Reaction : The patented method highlights the advantage of using water or low-polarity solvents to shift equilibrium toward hydroxy-substituted ketones. This approach is environmentally friendly and allows for easy recovery of solvents like toluene. The method may be adapted for cyclobutanone derivatives by selecting appropriate ketone substrates.
Q & A
Q. Key considerations :
- Temperature control : Elevated temperatures during cyclization may lead to side reactions (e.g., dimerization of intermediates).
- Protecting groups : Benzyl or silyl ethers can stabilize the hydroxyethyl moiety during synthesis (see analogous strategies for 3-(benzyloxy)cyclobutan-1-one) .
- Yield optimization : Monitor reaction progress using GC-MS or HPLC to isolate intermediates and minimize decomposition.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the hydroxyethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~3.6–4.0 ppm for CH-OH) and cyclobutanone carbonyl (δ ~210–220 ppm in ¹³C NMR). Compare with data from structurally similar compounds like 3-(Hydroxymethyl)cyclobutan-1-one .
- ROESY/NOESY : Resolve stereochemical ambiguities in the hydroxyethyl substituent.
- IR Spectroscopy : Confirm the carbonyl stretch (~1750–1780 cm⁻¹) and hydroxyl group (~3200–3600 cm⁻¹).
- Resolution of contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available). For example, discrepancies in carbonyl peaks may arise from solvent polarity or hydrogen bonding .
Advanced: How do steric and electronic effects of substituents on the cyclobutanone ring influence reactivity in Diels-Alder or [2+2] cycloadditions?
Methodological Answer:
- Steric effects : The hydroxyethyl group at the 3-position creates steric hindrance, favoring endo selectivity in Diels-Alder reactions. Compare with 3-(trifluoroethyl)cyclobutan-1-one, where electron-withdrawing groups reduce ring strain and alter transition states .
- Electronic effects : The electron-donating hydroxyethyl group increases electron density at the carbonyl carbon, enhancing nucleophilic attack. Kinetic studies using DFT calculations (e.g., Gaussian09) can model substituent effects on activation barriers .
- Experimental design : Perform competitive reactions with substituted dienophiles and analyze regioselectivity via LC-MS or NMR.
Advanced: How can computational modeling predict the enantioselective synthesis of this compound, and what chiral catalysts are viable?
Methodological Answer:
- DFT/MD simulations : Use software like Schrödinger Suite or ORCA to model transition states and identify optimal chiral catalysts (e.g., Jacobsen’s thiourea catalysts for asymmetric hydroxylation).
- Chiral auxiliaries : Investigate Evans oxazolidinones or Sharpless epoxidation conditions to induce stereochemistry in the hydroxyethyl group, as demonstrated in the synthesis of (S)-3-[(1S)-1-Hydroxyethyl]phenol .
- Validation : Compare computed enantiomeric excess (ee) with experimental HPLC data using chiral columns (e.g., Chiralpak AD-H).
Advanced: How should researchers address discrepancies in reported reaction kinetics for cyclobutanone derivatives?
Methodological Answer:
- Source analysis : Identify variables such as solvent polarity (e.g., THF vs. DCM), temperature gradients, or catalyst purity. For example, dimerization kinetics of O-quinodimethanes show significant solvent dependence .
- Controlled replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, calibrated thermocouples).
- Statistical tools : Apply ANOVA or multivariate regression to isolate confounding factors in kinetic datasets.
Basic: What are the stability profiles of this compound under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic conditions : Protonation of the carbonyl group may lead to ring-opening or rearrangement. Monitor via pH-dependent NMR studies.
- Oxidative stability : Test resistance to air or peroxides using TLC or O₂ uptake assays. Analogous cyclobutanones (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one) show degradation under prolonged oxidative stress .
- Storage recommendations : Store under argon at –20°C in amber vials to prevent photodegradation.
Advanced: What in vitro assays are suitable for probing the biological activity of this compound, and how are false positives mitigated?
Methodological Answer:
- Targeted assays : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) or cytotoxicity via MTT assays (see protocols for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one) .
- False-positive controls : Include vehicle-only controls and confirm hits with orthogonal assays (e.g., SPR for binding affinity).
- Metabolic stability : Assess hepatic microsome stability to rule out artifactural activity from decomposition products .
Advanced: How does solvent polarity influence the tautomeric equilibrium of this compound in solution?
Methodological Answer:
- NMR titration : Measure chemical shift changes of the hydroxyethyl proton in solvents of varying polarity (e.g., DMSO, hexane).
- Computational modeling : Calculate solvation free energies using COSMO-RS to predict tautomer populations.
- Comparison with analogs : Refer to studies on 3-hydroxy-3-methylcyclobutanone, where polar solvents stabilize enolic forms .
Basic: What chromatographic methods are optimal for purifying this compound from reaction mixtures?
Methodological Answer:
- Normal-phase silica chromatography : Use ethyl acetate/hexane gradients to separate polar hydroxyethyl byproducts.
- HPLC : Employ C18 columns with water/acetonitrile mobile phases for high-purity isolation (≥95% purity).
- Troubleshooting : If tailing occurs, add 0.1% trifluoroacetic acid to suppress silanol interactions .
Advanced: What are the implications of hydroxyethyl group conformation on the cyclobutanone ring’s ring strain and reactivity?
Methodological Answer:
- X-ray crystallography : Determine the dihedral angle between the hydroxyethyl group and cyclobutanone ring to assess steric strain.
- Ring-strain energy calculations : Use DFT to compare strain energies with unsubstituted cyclobutanone.
- Reactivity correlation : Higher ring strain may enhance susceptibility to nucleophilic attack or photochemical reactions, as observed in bicyclic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
